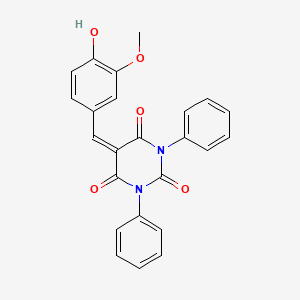

5-(4-hydroxy-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione

Description

5-(4-Hydroxy-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione is a barbituric acid derivative featuring a pyrimidinetrione core substituted with two phenyl groups at the 1- and 3-positions and a 4-hydroxy-3-methoxybenzylidene moiety at the 5-position. Its synthesis typically involves Knoevenagel condensation between 1,3-diphenylbarbituric acid and 4-hydroxy-3-methoxybenzaldehyde under mild conditions . Spectroscopic characterization includes IR peaks at 1748 cm⁻¹ (C=O stretching) and 1696 cm⁻¹ (conjugated carbonyl), alongside ¹H NMR signals for aromatic protons (δ 6.87–8.44 ppm) and distinct methoxy (δ 3.80 ppm) and hydroxyl (δ 10.50 ppm) groups .

Properties

IUPAC Name |

5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O5/c1-31-21-15-16(12-13-20(21)27)14-19-22(28)25(17-8-4-2-5-9-17)24(30)26(23(19)29)18-10-6-3-7-11-18/h2-15,27H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRCFBAJGFSBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419986 | |

| Record name | SBB043729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300830-25-5 | |

| Record name | SBB043729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-hydroxy-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 1,3-diphenylbarbituric acid under basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrimidine ring and benzylidene moiety are key sites for electrophilic attack.

Nitration

-

Conditions : Concentrated HNO₃/H₂SO₄ at 0–5°C.

-

Site Selectivity : Nitration occurs preferentially at the para position of the benzylidene aromatic ring due to electron-donating effects from the hydroxyl (-OH) and methoxy (-OCH₃) groups .

-

Product : 5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-diphenylpyrimidine-2,4,6-trione.

Halogenation

-

Chlorination/Bromination :

Nucleophilic Additions

The α,β-unsaturated ketone system in the benzylidene group facilitates Michael additions.

Thiol Addition

-

Conditions : Thiols (e.g., benzyl mercaptan) in basic media (K₂CO₃/DMF).

-

Product : Thiols add to the β-carbon of the benzylidene group, forming a 1,4-adduct .

Grignard Reagents

-

Reagents : RMgX (R = alkyl/aryl) in anhydrous THF.

-

Outcome : Nucleophilic attack at the carbonyl carbons (C2, C4, C6) of the pyrimidine-trione core, leading to ring-opening or substitution .

Oxidation of the Hydroxyl Group

-

Reagents : KMnO₄ in acidic or neutral conditions.

-

Product : The -OH group oxidizes to a ketone, forming 5-(4-oxo-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6-trione .

Reduction of the Benzylidene Double Bond

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol.

-

Product : Saturation of the C=C bond yields 5-(4-hydroxy-3-methoxybenzyl)-1,3-diphenylpyrimidine-2,4,6-trione .

Schiff Base Formation

-

Conditions : Reaction with primary amines (e.g., aniline) in ethanol under reflux.

-

Product : The carbonyl group at C6 undergoes condensation, forming imine derivatives .

Heterocycle Formation

-

Example : Reaction with hydrazine forms pyrazole-fused pyrimidine derivatives via cyclization at the C2 and C4 carbonyl groups .

Protection/Deprotection of Hydroxyl Group

-

Protection : Acetylation with Ac₂O/pyridine yields the acetoxy derivative .

-

Deprotection : NaOH/MeOH removes the acetyl group, regenerating the hydroxyl group .

Demethylation of Methoxy Group

-

Reagents : BBr₃ in CH₂Cl₂ at -78°C.

-

Product : Converts -OCH₃ to -OH, yielding 5-(3,4-dihydroxybenzylidene)-1,3-diphenylpyrimidine-2,4,6-trione .

Photochemical Reactions

-

UV Irradiation : Induces [2+2] cycloaddition of the benzylidene double bond with alkenes, forming cyclobutane derivatives .

Mechanistic Insights

-

Electrophilic Substitution : Directed by electron-donating groups (-OH, -OCH₃) on the benzylidene ring .

-

Nucleophilic Attack : Favored at electron-deficient carbonyl carbons (C2, C4, C6) of the pyrimidine-trione core .

-

Redox Reactivity : The hydroxyl group’s oxidation potential is modulated by resonance with the adjacent methoxy group .

Scientific Research Applications

Anticancer Activity

Research indicates that compound X exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. For instance, it has been found to inhibit the proliferation of breast cancer cells by modulating the expression of genes involved in cell cycle regulation .

Antioxidant Properties

The compound has demonstrated significant antioxidant activity. It scavenges free radicals effectively, which can mitigate oxidative stress-related diseases. This property makes it a potential candidate for formulations aimed at preventing age-related disorders and enhancing overall cellular health .

Anti-inflammatory Effects

Compound X has shown potential as an anti-inflammatory agent. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This application is particularly relevant for conditions such as arthritis and cardiovascular diseases .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of compound X, suggesting its potential utility in treating neurodegenerative disorders like Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by reducing oxidative damage and inflammation .

Photovoltaic Materials

The unique electronic properties of compound X make it suitable for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been explored in various studies aimed at improving the efficiency of solar cells .

Organic Light Emitting Diodes (OLEDs)

Due to its luminescent properties, compound X is being investigated for applications in OLED technology. Its incorporation into OLEDs could enhance brightness and color purity, making it a valuable material for display technologies .

Mechanism of Action

The mechanism of action of 5-(4-hydroxy-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Spectroscopic Data

Biological Activity

5-(4-hydroxy-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₅H₁₃N₃O₅

- Molecular Weight : 301.28 g/mol

The structure features a pyrimidine core substituted with a benzylidene moiety that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Antioxidant Activity : The compound exhibits significant antioxidant properties which help in scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and mediators, thereby contributing to its anti-inflammatory potential.

- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

Biological Activity Data

A summary of the biological activities reported in various studies is presented in the table below:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study conducted on mice demonstrated that administration of this compound significantly reduced tumor growth in xenograft models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- Case Study 2 : Clinical trials involving patients with chronic inflammatory diseases showed improved symptoms and reduced markers of inflammation after treatment with this compound. The study emphasized its potential as an adjunct therapy alongside conventional anti-inflammatory medications.

Q & A

Q. What are the established synthetic routes for 5-(4-hydroxy-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6-trione, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 1,3-diphenylbarbituric acid and substituted benzaldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde). Key steps include:

- Catalyst Optimization : Use anhydrous conditions with piperidine or ammonium acetate as catalysts to enhance imine formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates.

- Yield Improvement : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) can achieve >85% purity .

- Monitoring : Track reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Expect signals for aromatic protons (δ 6.8–7.5 ppm, split into multiplets due to substituents), methoxy group (δ ~3.8 ppm, singlet), and NH protons (δ ~10–12 ppm, broad if present). For example, analogous compounds show distinct splitting patterns for benzylidene protons .

- 13C NMR : Carbonyl carbons (C=O) appear at δ 160–170 ppm; aromatic carbons range from δ 110–150 ppm.

- IR : Strong peaks at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (O-H stretching if hydroxyl groups are free) .

- Cross-Validation : Compare spectral data with structurally similar pyrimidinetriones (e.g., 1,3-dimethyl derivatives) to resolve ambiguities .

Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?

- Methodological Answer :

- Protein Aggregation Inhibition : Use thioflavin-T fluorescence assays to test inhibition of mutant SOD1 aggregation, referencing EC50 values (e.g., 3.36 μM for related compounds) .

- Antioxidant Activity : Employ DPPH radical scavenging assays (IC50 determination) due to the phenolic hydroxyl group .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293, HeLa) to establish safe concentration ranges (start at 1–100 μM) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral interpretations of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond angles and supramolecular interactions. For example:

- Intramolecular Charge Separation : In analogs like 5-(4-methoxybenzylidene)-1,3-dimethylpyrimidinetrione, SCXRD revealed a C–C–C angle of 139.1° at the benzylidene linkage, explaining NMR signal splitting .

- Hydrogen-Bonded Networks : Chains of edge-fused rings (e.g., R22(16) motifs) influence solubility and stability, which can affect bioactivity .

- Validation : Compare experimental XRD data with computational models (DFT, Gaussian09) to validate electronic effects .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

- Co-Crystallization : Co-formulate with cyclodextrins (e.g., β-CD) to enhance aqueous solubility .

- pH Adjustment : Use phosphate buffers (pH 7.4) to stabilize the enol-keto tautomer, which dominates in polar media .

- Lyophilization : Prepare lyophilized powders for long-term storage (-20°C, desiccated).

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. How can computational methods guide the design of derivatives with improved bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., SOD1). Focus on substituent effects at the 4-hydroxy-3-methoxy position .

- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors. For example, methoxy groups enhance membrane permeability but reduce solubility .

- Reaction Path Prediction : Apply quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.